molecular formula C22H42O6 B024735 Triethylene glycol bis(2-ethylhexanoate) CAS No. 94-28-0

Triethylene glycol bis(2-ethylhexanoate)

Cat. No.: B024735
CAS No.: 94-28-0
M. Wt: 402.6 g/mol
InChI Key: FRQDZJMEHSJOPU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triethylene glycol bis(2-ethylhexanoate) is primarily used as a plasticizer . Its primary targets are polyvinyl butyral (PVB) and synthetic rubber . These materials are used in a variety of applications, including safety glass, adhesives, and sealants .

Mode of Action

Triethylene glycol bis(2-ethylhexanoate) interacts with its targets by increasing their flexibility and workability . It achieves this by embedding itself between the polymer chains of the target materials, increasing the distance between them and thereby reducing the intermolecular forces. This results in an increase in the material’s flexibility and a decrease in its melting temperature .

Biochemical Pathways

It is known that the compound is synthesized through a reaction between2-ethylhexanol and triethylene glycol . The low-boiling methanol produced during this reaction is continuously removed to drive the reaction to completion .

Result of Action

The primary result of triethylene glycol bis(2-ethylhexanoate)'s action is the improvement of the processing characteristics of plastisols . It enhances the low-temperature performance and reduces the volatility of its target materials . This makes the materials more durable and easier to work with, enhancing their utility in various applications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of triethylene glycol bis(2-ethylhexanoate). For instance, the compound is used in both indoor and outdoor environments, where it may be exposed to varying temperatures and humidity levels . Despite these varying conditions, the compound remains effective due to its low volatility and stability . Like all chemicals, it should be handled with care to avoid skin contact and inhalation .

Preparation Methods

Scientific Research Applications

Properties

IUPAC Name

2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQDZJMEHSJOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026564
Record name Triethylene glycol bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid
Record name Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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CAS No.

94-28-0
Record name Eastman TEG-EH
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol di(2-ethylhexoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylene glycol bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109
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Record name TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Triethylene Glycol Bis(2-ethylhexanoate) in material science?

A1: TEGB is widely employed as a plasticizer, particularly in polymer chemistry. Research indicates its use in enhancing the flexibility and processability of polymers like Polyvinyl Butyral (PVB) [, , ] and Polyvinyl Chloride (PVC) []. Notably, TEGB plays a crucial role in recycling initiatives involving PVB waste from sources like windshields [, ].

Q2: How does Triethylene Glycol Bis(2-ethylhexanoate) influence the mechanical properties of PVB?

A2: Studies reveal that incorporating TEGB as a plasticizer in PVB formulations leads to improved flexibility and processability [, ]. Researchers have investigated the optimal processing conditions for plasticized PVB, examining its thermal properties and comparing it to plasticized PVC []. This research is crucial for determining suitable non-degradable processing conditions applicable to both polymers, potentially paving the way for efficient recycling methods.

Q3: Has Triethylene Glycol Bis(2-ethylhexanoate) been identified as a potential allergen?

A3: Yes, a study highlighted an instance where TEGB, present in a spectacle frame, was identified as a new contact allergen [, ]. This finding underscores the importance of considering potential allergenic responses when utilizing TEGB in products that come into direct contact with skin.

Q4: Beyond plasticizers, are there other applications for TEGB?

A4: Interestingly, research has explored the presence and potential impact of TEGB in geopolymers. Specifically, a study investigating the use of automotive glass waste (AGW) in geopolymers detected TEGB in both the AGW and the resulting geopolymer composites []. While the study primarily focused on AGW as an alternative aggregate, the presence of TEGB raises questions about its potential role and influence within the geopolymer matrix. Further investigation is needed to fully understand its implications in this context.

Q5: What analytical techniques are employed to study Triethylene Glycol Bis(2-ethylhexanoate)?

A5: Several analytical techniques have been used to characterize and study TEGB in various research contexts:

  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique was employed to identify and quantify TEGB in geopolymers containing automotive glass waste [].
  • Fourier Transform Infrared Spectrometry (FTIR): FTIR analysis was utilized to confirm the formation of geopolymer bonds in the presence of TEGB []. Additionally, FTIR is commonly used for characterizing the structure of plasticized polymers.
  • Solid-State Nuclear Magnetic Resonance (NMR): NMR techniques can be employed to investigate the chain dynamics and interactions of TEGB within polymer matrices, providing insights into its plasticizing effects [].

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